molecular formula C35H58O9 B1667706 bafilomycin A1 CAS No. 88899-55-2

bafilomycin A1

Cat. No. B1667706
CAS RN: 88899-55-2
M. Wt: 622.8 g/mol
InChI Key: XDHNQDDQEHDUTM-XDMBMMISSA-N
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Description

Bafilomycin A1 is a toxic macrolide antibiotic derived from Streptomyces griseus . It is a specific inhibitor of vacuolar-type H±ATPase (V-ATPase) and is commonly used to prevent the re-acidification of synaptic vesicles after they have undergone exocytosis .


Synthesis Analysis

The synthesis of bafilomycin A1 is a complex process that relies on the zinc triflate mediated diastereoselective addition of a complex enyne to a sensitive aldehyde as the key fragment coupling . A ruthenium-catalyzed trans-reduction of the resulting propargylic enyne efficiently installs the required C10–C13 trans, trans-diene subunit .


Molecular Structure Analysis

The cryo-EM structure of bafilomycin A1 bound to intact bovine V-ATPase reveals six bafilomycin A1 molecules bound to the c-ring . One bafilomycin A1 molecule engages with two c subunits and disrupts the interactions between the c-ring and subunit a, thereby preventing proton translocation .


Chemical Reactions Analysis

Bafilomycin A1 is known to decrease Na ATPase activity and increase basal Mg ATPase activity in normal colon mucosa samples and in human colon cancer samples . It targets NAADP-sensitive acidic Ca stores, effectively modulates ATPase activity, and assumes the link between acidic stores and EPR .


Physical And Chemical Properties Analysis

Bafilomycin A1 has a molecular formula of C35H58O9 and a molecular weight of 622.84 g/mol . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Bioengineering and Production

  • Engineering Bafilomycin High-Producers : Research conducted by Li et al. (2021) focused on genetically modifying the marine bacterium Streptomyces lohii to increase the production of Bafilomycin A1. This enhancement is crucial for large-scale drug development (Li et al., 2021).

Cancer Research

  • Anti-Cancer Effects : A study by Liu et al. (2020) highlighted the synthesis of glycosylated Bafilomycin A1 and its improved anticancer activity compared to Bafilomycin A1. Glycosylation improved bioactivity against HeLa cells, indicating potential for novel anticancer bafilomycins (Liu et al., 2020).
  • Pediatric B-cell Acute Lymphoblastic Leukemia : Yuan et al. (2015) reported that Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. This dual targeting indicates its potential as a treatment for this leukemia subtype (Yuan et al., 2015).

Virology

  • Inhibition of Influenza A Virus Replication : Yeganeh et al. (2015) demonstrated that low concentrations of Bafilomycin A1 effectively inhibit the replication of the influenza A virus in human lung epithelial cells, without impacting host cell viability. This suggests its potential use in antiviral therapies (Yeganeh et al., 2015).

Cellular Biology

  • Impact on Autophagy and Apoptosis : Redmann et al. (2016) investigated the effects of Bafilomycin A1 on mitochondrial quality and bioenergetic function in primary neurons. They found that it inhibits autophagy and affects cellular bioenergetics, which is important for understanding its impact on neuronal health (Redmann et al., 2016).
  • Lysosome Inhibitors in Cancer Therapy : Li et al. (2016) explored the combined effect of lysosome inhibitors like Bafilomycin A1 with anticancer drugs, finding that they enhance the therapeutic effect of drugs like doxorubicin in liver cancer cells (Li et al., 2016).

Safety And Hazards

Bafilomycin A1 is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, and not to eat, drink, or smoke when using this product .

Future Directions

Autophagy is implicated in a wide range of (patho)physiological processes including maintenance of cellular homeostasis, neurodegenerative disorders, aging, and cancer . As such, small molecule autophagy modulators like bafilomycin A1 are in great demand, both for their ability to act as tools to better understand this essential process and as potential therapeutics .

properties

IUPAC Name

(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23+,24-,25-,26-,27+,28-,30-,31+,32+,33+,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHNQDDQEHDUTM-JQWOJBOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase).
Record name Bafilomycin A1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06733
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

bafilomycin A1

CAS RN

88899-55-2
Record name Bafilomycin A1
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URL https://commonchemistry.cas.org/detail?cas_rn=88899-55-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bafilomycin A1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06733
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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